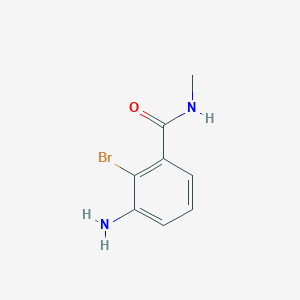

3-amino-2-bromo-N-methylbenzamide

Übersicht

Beschreibung

3-amino-2-bromo-N-methylbenzamide is a chemical compound with the CAS Number: 1566963-26-5 . It has a molecular weight of 229.08 and is usually in the form of a powder .

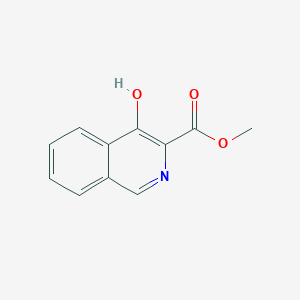

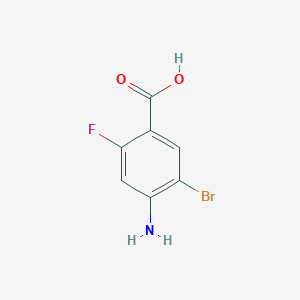

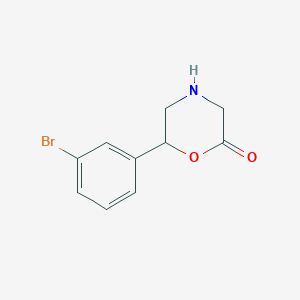

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a bromine atom at the 2nd position and a methyl group at the nitrogen atom . The IUPAC name of the compound is C8H8BrNO .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a molecular weight of 229.08 .Wissenschaftliche Forschungsanwendungen

Synthesis of Chlorantraniliprole

Thermal Stability Research

Yunbo Cong and Chunsheng Cheng (2021) conducted a study on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) using dynamic DSC curves to obtain thermodynamic data like activation energy and initial decomposition temperature. This research is crucial for understanding the stability and safety aspects of chemicals under thermal stress, highlighting the significance of such derivatives in material science (Yunbo Cong & Chunsheng Cheng, 2021).

Copper-Catalyzed Amination

The compound's relevance extends to its participation in copper-catalyzed direct amination processes. Haibo Zhao et al. (2010) developed a methodology for the amination of ortho-functionalized haloarenes, including derivatives similar to 3-amino-2-bromo-N-methylbenzamide, using sodium azide as the amino source. This process underlines the compound's applicability in organic synthesis, offering a pathway to synthesize ortho-functionalized aromatic amines efficiently (Haibo Zhao, H. Fu, & R. Qiao, 2010).

PARP Inhibition for Cancer Therapy

Moreover, derivatives of this compound have been explored for their potential in cancer therapy, specifically as poly(ADP-ribose) polymerase (PARP) inhibitors. M. Pavlovic et al. (2020) synthesized ruthenium(II)-arene complexes bearing benzamide derivatives, including those related to this compound, showing significant antiproliferative activity in breast cancer cells. This research highlights the compound's potential role in the development of novel cancer therapeutics through inhibition of PARP enzyme activity (M. Pavlovic et al., 2020).

Safety and Hazards

The safety information available indicates that 3-amino-2-bromo-N-methylbenzamide has several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Wirkmechanismus

Target of Action

The primary target of 3-amino-2-bromo-N-methylbenzamide is PDE10A (phosphodiesterase) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

This compound acts as a potent inhibitor of PDE10A . By inhibiting PDE10A, it prevents the breakdown of cyclic nucleotides, thereby increasing their intracellular concentration . This leads to the activation of various downstream signaling pathways .

Biochemical Pathways

The inhibition of PDE10A by this compound affects several biochemical pathways. The increased concentration of cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), which then phosphorylate a variety of target proteins . This can lead to changes in cell function, gene expression, and neurotransmission .

Pharmacokinetics

Its molecular weight of 214059 suggests that it may have good bioavailability

Result of Action

The inhibition of PDE10A by this compound can have various molecular and cellular effects. For example, it can modulate neuronal activity and neurotransmission in the brain . This could potentially influence cognitive function, mood, and behavior .

Eigenschaften

IUPAC Name |

3-amino-2-bromo-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKAULDQRANFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

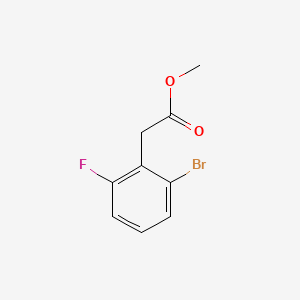

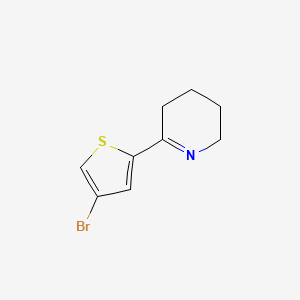

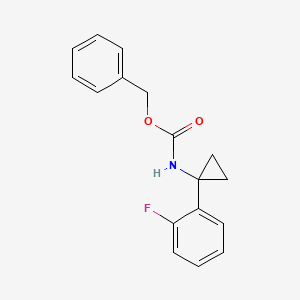

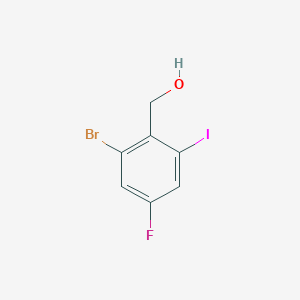

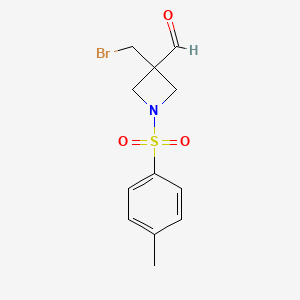

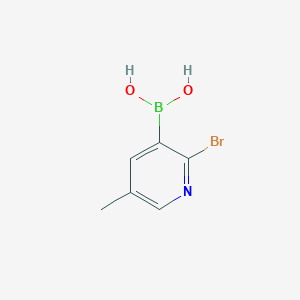

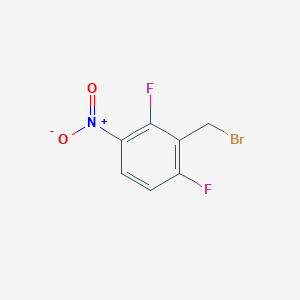

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)